![molecular formula C15H20NS+ B14593187 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium CAS No. 61327-92-2](/img/structure/B14593187.png)
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium is a complex organic compound known for its unique structure and properties. This compound belongs to the class of indolium salts, which are characterized by their aromatic indole ring system. The presence of the ethylsulfanyl group and the ethenyl linkage adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium typically involves a multi-step process. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with ethylthiol in the presence of a base to form the intermediate compound. This intermediate is then subjected to a coupling reaction with an appropriate ethenylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly procedures. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis and the use of green solvents are commonly employed to achieve these goals.
化学反応の分析
Types of Reactions
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenyl linkage, forming simpler derivatives.
Substitution: The indolium ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced indolium derivatives, and various substituted indolium compounds.
科学的研究の応用
2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and affecting cellular pathways. The ethylsulfanyl group and the indolium ring play crucial roles in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-[2-(ethylsulfanyl)-1-ethenyl]pyridinium iodide
- 2-Ethylsulfanyl-1H-benzoimidazole
Uniqueness
Compared to similar compounds, 2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium stands out due to its unique indolium ring structure and the presence of both the ethylsulfanyl and ethenyl groups
特性
CAS番号 |
61327-92-2 |
|---|---|
分子式 |
C15H20NS+ |
分子量 |
246.4 g/mol |
IUPAC名 |
2-(2-ethylsulfanylethenyl)-1,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C15H20NS/c1-5-17-11-10-14-15(2,3)12-8-6-7-9-13(12)16(14)4/h6-11H,5H2,1-4H3/q+1 |
InChIキー |
YGVWELGNDSMGBJ-UHFFFAOYSA-N |
正規SMILES |
CCSC=CC1=[N+](C2=CC=CC=C2C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


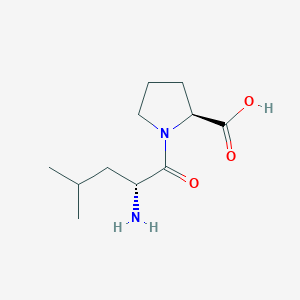

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)

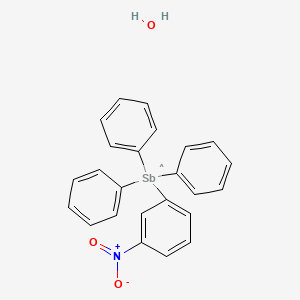
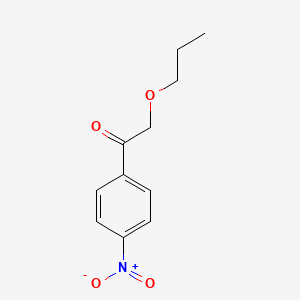
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
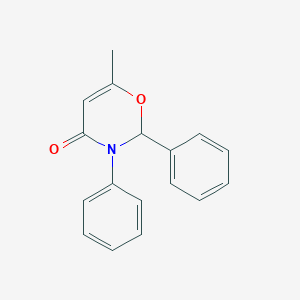
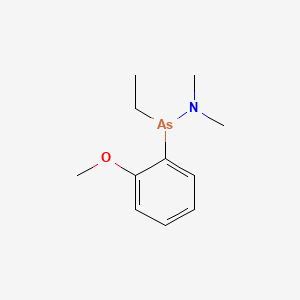
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
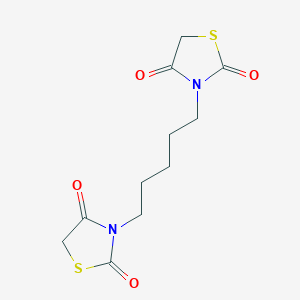
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

